2,2,3,3-Tetrafluoro-1,4-butanediol

Catalog No.
S705456
CAS No.
425-61-6
M.F
C4H6F4O2
M. Wt
162.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoro-1,4-butanediol

CAS Number

425-61-6

Product Name

2,2,3,3-Tetrafluoro-1,4-butanediol

IUPAC Name

2,2,3,3-tetrafluorobutane-1,4-diol

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

InChI

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2

InChI Key

CDZXJJOGDCLNKX-UHFFFAOYSA-N

SMILES

C(C(C(CO)(F)F)(F)F)O

Canonical SMILES

C(C(C(CO)(F)F)(F)F)O

The exact mass of the compound 2,2,3,3-Tetrafluoro-1,4-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) is a partially fluorinated, linear diol used as a specialty monomer and polymer chain extender. It serves as a high-performance alternative to its direct non-fluorinated analog, 1,4-butanediol (BDO), in the synthesis of advanced polymers such as polyurethanes, polyesters, and polyester amides [REFS-1, REFS-2]. The incorporation of its tetrafluorinated core into a polymer backbone is specifically intended to impart critical performance enhancements, including increased thermal stability and hydrophobicity, which are not achievable with standard diol extenders [2].

Direct substitution of 2,2,3,3-Tetrafluoro-1,4-butanediol with commodity 1,4-butanediol (BDO) is inappropriate for applications where material performance under thermal stress or in aqueous/humid environments is a critical design criterion. The four fluorine atoms are not passive structural elements; they fundamentally alter the resulting polymer's properties. The high bond energy of the C-F bond provides a protective sheath for the polymer backbone, increasing resistance to thermal degradation compared to the more labile C-H bonds in BDO-based segments [1]. Furthermore, the low surface energy imparted by fluorine atoms enhances hydrophobicity and hydrolytic stability, leading to improved performance in applications requiring water resistance or durable adhesion in wet conditions—an outcome not achievable with standard BDO [2].

Enhanced Thermal Stability in Polyurethane Formulations

When used as a chain extender in polyurethanes, 2,2,3,3-Tetrafluoro-1,4-butanediol measurably increases the thermal stability of the final polymer compared to those synthesized with standard 1,4-butanediol. Thermogravimetric analysis (TGA) shows that the onset temperature for thermal degradation in polyurethanes made with standard BDO is approximately 300 °C [1]. In contrast, a castor oil-based polyurethane incorporating 2,2,3,3-Tetrafluoro-1,4-butanediol as a chain extender exhibits a 5% weight loss temperature (T5%) of approximately 325 °C, indicating a significant delay in the onset of thermal decomposition [2].

Evidence DimensionOnset of Thermal Decomposition (5% Weight Loss Temp.)
Target Compound Data~325 °C (in a castor oil-based polyurethane)
Comparator Or Baseline1,4-Butanediol-based Polyurethane: ~300 °C
Quantified DifferenceApprox. +25 °C
ConditionsThermogravimetric Analysis (TGA) of fully synthesized polyurethane materials.

This increased thermal stability expands the operational temperature range for derived materials, making them suitable for more demanding automotive, electronic, or industrial applications.

Improved Hydrolytic Stability and Adhesive Performance in Wet Environments

In aqueous systems like waterborne polyurethane (WBPU) adhesives, the choice of chain extender critically impacts performance in the presence of moisture. While ethylene diamine (EDA) used alone provides high initial adhesive strength, its performance under water is limited. Research demonstrates that using 2,2,3,3-Tetrafluoro-1,4-butanediol as a mixed-chain extender with EDA significantly improves the 'potentiality of adhesive strength under water' [1]. This indicates that the hydrophobic character of the fluorinated diol enhances the hydrolytic stability of the polymer network, a key advantage over formulations based solely on standard hydrophilic or non-fluorinated extenders.

Evidence DimensionAdhesive Strength Retention in Water
Target Compound DataImproved adhesive strength potentiality under water when used as a mixed-chain extender.
Comparator Or BaselineSingle-chain extenders (e.g., Ethylene Diamine, 1,4-Butanediol) which show lower performance in wet conditions.
Quantified DifferenceQualitatively described as 'improved potentiality'.
ConditionsWaterborne polyurethane (WBPU) adhesive formulation and testing.

For formulators of adhesives, coatings, or sealants, this compound enables products that maintain robust adhesion and integrity in high-humidity or direct water-contact scenarios.

Contribution to Increased Surface Hydrophobicity in Polymers

Incorporating fluorinated monomers is a standard strategy for increasing the hydrophobicity of a polymer surface. While a standard nonionic, 1,4-butanediol-extended waterborne polyurethane film exhibits a water contact angle of approximately 87.8° [1], the use of fluorinated diols enables significantly higher values. For example, a waterborne fluorinated polyurethane synthesized using a fluorinated diol as a soft segment achieved a water contact angle of 102.4° [2]. The use of 2,2,3,3-Tetrafluoro-1,4-butanediol as a building block is a key step for formulators aiming to achieve low surface energy and high water repellency in the final product, surpassing the performance of non-fluorinated analogs.

Evidence DimensionWater Contact Angle
Target Compound DataEnables formulations with contact angles up to 102.4° (as part of a fluorinated system).
Comparator Or Baseline1,4-Butanediol-extended polyurethane: ~87.8°
Quantified DifferenceEnables an increase of >14°
ConditionsStatic water contact angle measurement on cured polyurethane films.

This property is critical for developing water-repellent coatings, moisture-resistant materials, anti-fouling surfaces, and biomedical devices that require minimal surface wetting.

High-Temperature Polyurethane Elastomers and Thermoplastics

As a chain extender in polyurethanes where the final product will be exposed to operating temperatures approaching or exceeding 200°C. The demonstrated ability to raise the thermal decomposition temperature makes it a suitable choice for under-hood automotive components, industrial seals, and electronics encapsulation where standard BDO-based materials would fail prematurely [1].

Water-Resistant Adhesives and Hydrolytically Stable Coatings

For the formulation of high-performance adhesives and coatings intended for marine, outdoor, or high-humidity applications. Its use improves the retention of adhesive strength in wet conditions, ensuring long-term bond durability and preventing coating delamination or failure due to moisture ingress [2].

Low Surface Energy and Hydrophobic Surfaces

As a key monomer in the synthesis of polymers for water-repellent coatings, anti-graffiti surfaces, and biomedical materials. The ability to create surfaces with high water contact angles is essential for applications that demand low wetting, easy cleaning, and controlled biological interaction [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

425-61-6

Wikipedia

2,2,3,3-tetrafluoro-1,4-butanediol

Dates

Last modified: 08-15-2023

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